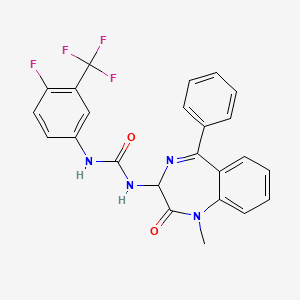

![molecular formula C18H25N3O2 B2978831 N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]-3-methylbutanamide CAS No. 956437-86-8](/img/structure/B2978831.png)

N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]-3-methylbutanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]-3-methylbutanamide” is a chemical compound with a molecular weight of 371.46 . The IUPAC name for this compound is N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]benzenesulfonamide .

Physical And Chemical Properties Analysis

This compound is a solid substance . Its molecular weight is 371.46 . The IUPAC name for this compound is N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]benzenesulfonamide . The InChI code for this compound is 1S/C19H21N3O3S/c1-15-18 (13-14-20-26 (23,24)17-11-7-4-8-12-17)19 (22 (2)21-15)25-16-9-5-3-6-10-16/h3-12,20H,13-14H2,1-2H3 .Scientific Research Applications

Tautomerism and Structural Analysis

The structural and tautomerism studies of NH-pyrazoles, including those with phenoxy substituents, have been highlighted. X-ray crystallography and NMR spectroscopy were used to determine the tautomerism in both solution and solid states, showcasing the complex hydrogen bonding patterns and the stabilization of certain tautomers. These studies are crucial for understanding the molecular behavior and potential applications of pyrazole derivatives in scientific research (Cornago et al., 2009).

Corrosion Inhibition Potential

Research on bipyrazolic-type organic compounds, including pyrazole derivatives, using density functional theory (DFT), has shown their potential as corrosion inhibitors. The study analyzes the inhibition efficiencies and reactive sites, providing insights into their use in protecting metals against corrosion, which is vital for industrial applications (Wang et al., 2006).

Cytotoxic Properties Against Tumor Cell Lines

New tridentate bipyrazolic compounds have been synthesized and evaluated for their cytotoxic properties against tumor cell lines. This research demonstrates the potential of pyrazole derivatives in developing therapeutic agents for cancer treatment, highlighting the significance of substituents linked to the pyrazolic rings and aminic nitrogen in determining cytotoxic activity (Kodadi et al., 2007).

Metal Complexes and Biological Activity

Studies on new metal complexes of N3 tridentate ligand, including pyrazole derivatives, have shown their synthesis and characterization. These complexes exhibit various geometries and have been evaluated for their biological activity against bacteria. Such research underscores the role of pyrazole derivatives in developing new antimicrobial agents and exploring their potential in various biological applications (Al‐Hamdani & Al Zoubi, 2015).

Antimicrobial and Anticancer Agents

Novel pyrazole derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities. These studies contribute to the ongoing search for new therapeutic agents, showcasing the versatility of pyrazole derivatives in addressing a range of medical challenges, including infections and cancer (Hafez et al., 2016).

Safety and Hazards

properties

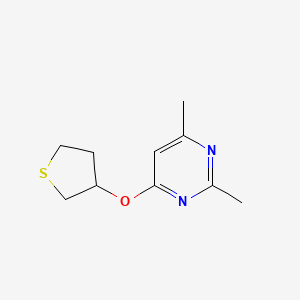

IUPAC Name |

N-[2-(1,3-dimethyl-5-phenoxypyrazol-4-yl)ethyl]-3-methylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O2/c1-13(2)12-17(22)19-11-10-16-14(3)20-21(4)18(16)23-15-8-6-5-7-9-15/h5-9,13H,10-12H2,1-4H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAWFIFAVYXSISC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1CCNC(=O)CC(C)C)OC2=CC=CC=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[2-[[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoethyl]sulfanylacetate](/img/structure/B2978748.png)

![2-Methyl-5-[2-(methylsulfanyl)pyridine-3-carbonyl]-2,3,4,5-tetrahydro-1,5-benzothiazepine](/img/structure/B2978757.png)

![1-[(3-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2978763.png)

![1-[4-(tert-butyl)phenyl]-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol](/img/structure/B2978767.png)